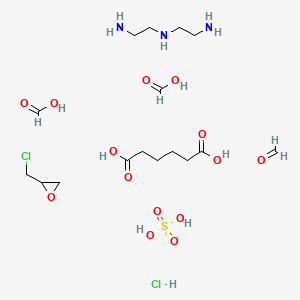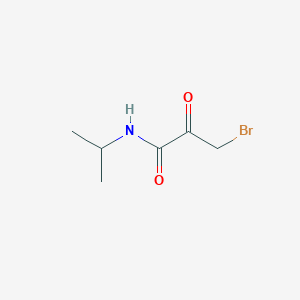
3-Bromo-2-oxo-N-(propan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-oxo-N-(propan-2-yl)propanamide is a chemical compound with a molecular formula of C6H10BrNO2. It is characterized by the presence of a bromine atom, a carbonyl group, and an isopropyl group attached to the amide nitrogen. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxo-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the bromination of 2-oxo-N-(propan-2-yl)propanamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-oxo-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-oxo-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-oxo-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-oxo-N-(propan-2-yl)acetamide
- 3-Bromo-2-oxo-N-(methyl)propanamide
- 3-Chloro-2-oxo-N-(propan-2-yl)propanamide
Uniqueness
3-Bromo-2-oxo-N-(propan-2-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or methyl analogs. The isopropyl group also influences its steric and electronic properties, making it a valuable compound for specific synthetic and biological applications .
Eigenschaften
CAS-Nummer |
79701-98-7 |
|---|---|
Molekularformel |
C6H10BrNO2 |
Molekulargewicht |
208.05 g/mol |
IUPAC-Name |
3-bromo-2-oxo-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C6H10BrNO2/c1-4(2)8-6(10)5(9)3-7/h4H,3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
AUHPWNXSKZOCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


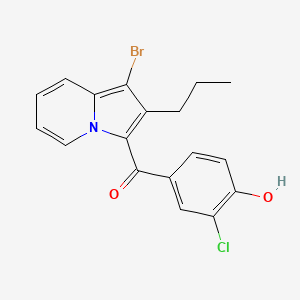
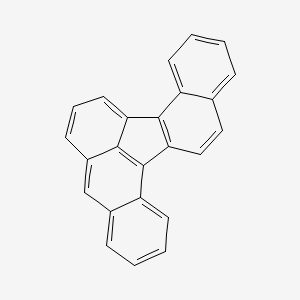
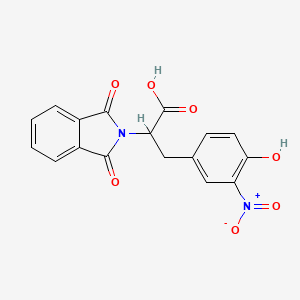
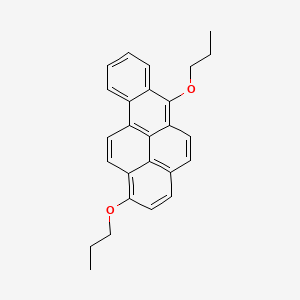
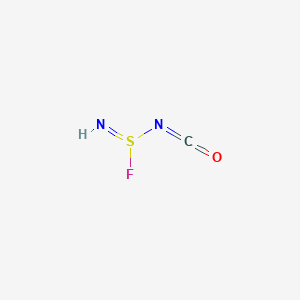
![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
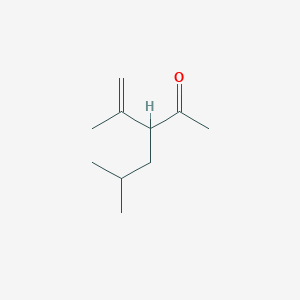
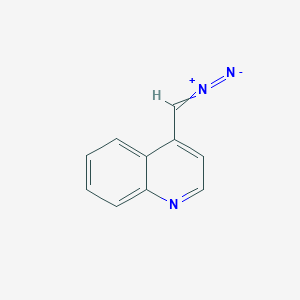
![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
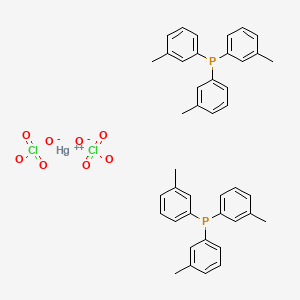
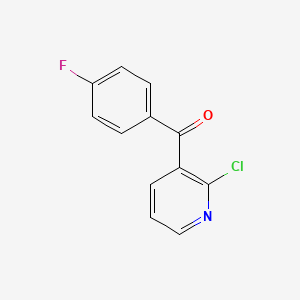
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
